

Spectroscopic Profile of Ethyl 3-Amino-3-oxopropanoate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 3-amino-3-oxopropanoate*

Cat. No.: *B1267595*

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Introduction

Ethyl 3-amino-3-oxopropanoate (CAS No. 7597-56-0), also known as ethyl malonamate, is a valuable bifunctional organic compound featuring both an ester and a primary amide group. Its structure makes it a versatile building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules.^[1] This guide provides a comprehensive overview of the expected spectroscopic characteristics of **ethyl 3-amino-3-oxopropanoate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

While specific experimental spectra for **ethyl 3-amino-3-oxopropanoate** are not widely available in public spectroscopic databases, this guide outlines the theoretically predicted data based on its molecular structure. This information is crucial for researchers in identifying and characterizing the compound in a laboratory setting.

Chemical Structure and Properties

- Molecular Formula: C₅H₉NO₃^[1]
- Molecular Weight: 131.13 g/mol ^[1]
- Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **ethyl 3-amino-3-oxopropanoate**. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ) ppm (CDCl_3)	Multiplicity	Integration	Coupling Constant (J) Hz
-O-CH ₂ -CH ₃	~1.3	Triplet (t)	3H	~7.1
-CH ₂ -C(=O)N	~3.4	Singlet (s)	2H	N/A
-O-CH ₂ -CH ₃	~4.2	Quartet (q)	2H	~7.1
-NH ₂	~5.5 - 7.0	Broad Singlet (br s)	2H	N/A

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon Atom	Predicted Chemical Shift (δ) ppm (CDCl_3)
-O-CH ₂ -CH ₃	~14
-CH ₂ -C(=O)N	~42
-O-CH ₂ -CH ₃	~62
C=O (Ester)	~168
C=O (Amide)	~170

Table 3: Predicted IR Spectroscopy Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description of Vibration
N-H (Amide)	3400 - 3200	Symmetric and asymmetric stretching
C-H (sp ³)	3000 - 2850	Stretching
C=O (Ester)	~1740	Stretching
C=O (Amide I)	~1680	Stretching
N-H (Amide II)	~1640	Bending
C-O (Ester)	1300 - 1000	Stretching

Table 4: Predicted Mass Spectrometry Data

Ion Type	Predicted m/z	Notes
[M] ⁺	131.06	Molecular ion
[M+H] ⁺	132.06	Protonated molecule (common in ESI, CI)
[M+Na] ⁺	154.04	Sodium adduct (common in ESI)
Fragments	Various	Fragmentation would likely involve loss of the ethoxy group (-45), the amino group (-16), or cleavage of the C-C bond between the carbonyls.

Experimental Protocols

Acquiring high-quality spectroscopic data is fundamental for unambiguous structure elucidation. Below are detailed, generalized protocols for the analysis of a small organic molecule like **ethyl 3-amino-3-oxopropanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh approximately 5-10 mg of the **ethyl 3-amino-3-oxopropanoate** sample.
- Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 ; or Dimethyl sulfoxide-d₆, DMSO-d_6) in a clean, dry vial. The choice of solvent can affect chemical shifts.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required (most modern spectrometers reference the residual solvent peak).
- Transfer the solution to a standard 5 mm NMR tube.

- ^1H NMR Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
- Set the acquisition parameters: a 30° or 45° pulse angle is typically used for routine spectra to allow for a shorter relaxation delay. A relaxation delay (d1) of 1-2 seconds and an acquisition time (at) of 2-4 seconds are standard.
- Acquire the spectrum using a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
- Process the data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).
- Integrate the signals and analyze the chemical shifts, splitting patterns, and coupling constants.

- ^{13}C NMR Acquisition:

- Use the same sample prepared for ^1H NMR.

- Tune the probe for the ^{13}C frequency.
- Acquire a proton-decoupled spectrum to simplify the signals to singlets.
- Set acquisition parameters: A 30° pulse angle with an acquisition time of 1-2 seconds and a relaxation delay of 2 seconds is a common starting point.
- A larger number of scans (e.g., 128 to 1024 or more) is required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Process the data similarly to the ^1H spectrum, applying a line broadening factor (e.g., 0.3-1.0 Hz) to improve the signal-to-noise ratio. Calibrate the spectrum using the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Acquire a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO_2 and water vapor.
 - Place a small amount of the solid **ethyl 3-amino-3-oxopropanoate** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
 - A typical spectral range is 4000 cm^{-1} to 400 cm^{-1} , with a resolution of 4 cm^{-1} .
- Data Analysis:

- The software will automatically perform the background subtraction.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

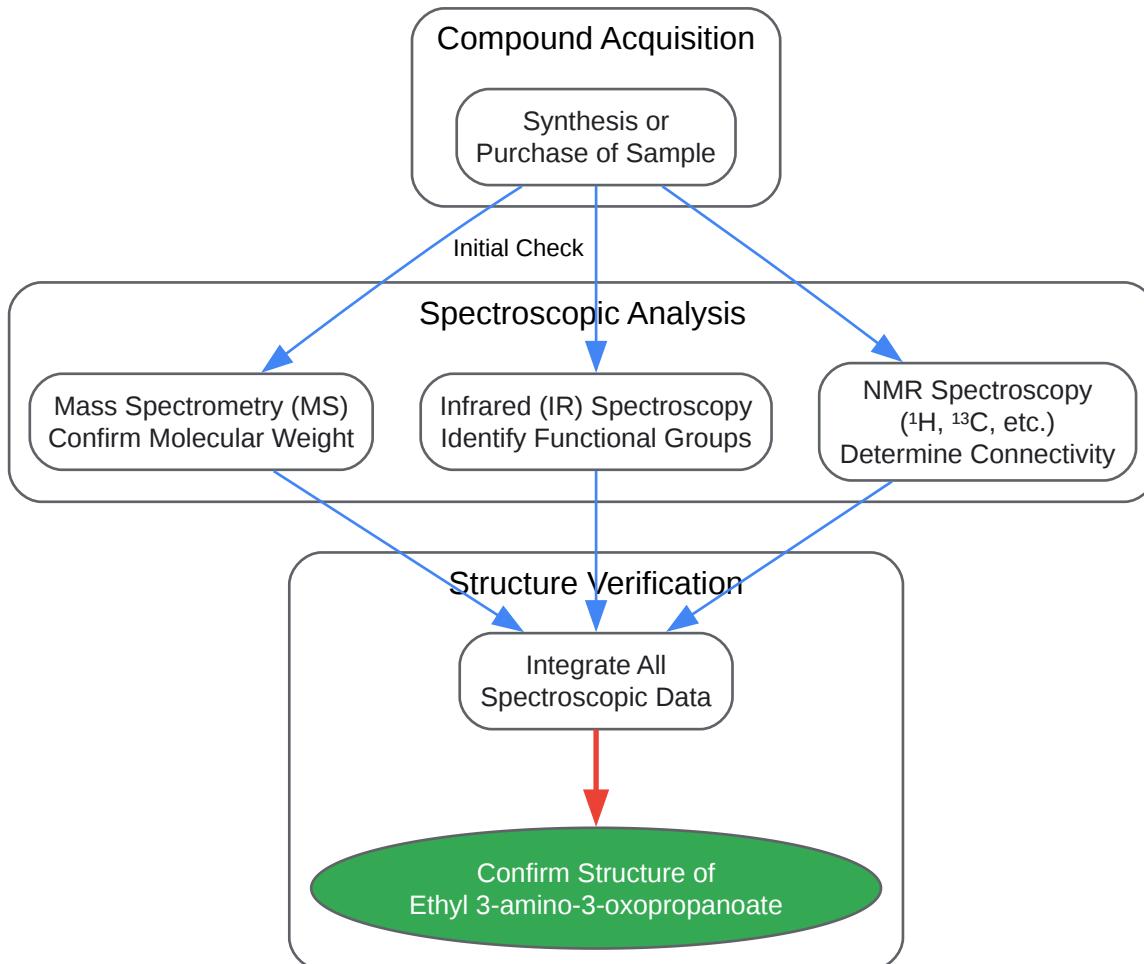
Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent that is compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).
- Data Acquisition (e.g., using ESI-MS):
 - Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
 - Set the ion source parameters (e.g., spray voltage, capillary temperature, gas flows) to achieve stable ionization.
 - Acquire the mass spectrum in positive ion mode to observe protonated molecules $[M+H]^+$ or other adducts like $[M+Na]^+$.
 - Acquire data over a mass range appropriate for the compound's molecular weight (e.g., m/z 50-300).
- Data Analysis:
 - Identify the peak corresponding to the molecular ion or its common adducts to confirm the molecular weight of the compound.
 - If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized or isolated chemical compound like **ethyl 3-amino-3-oxopropanoate**.

Workflow for Spectroscopic Analysis of Ethyl 3-amino-3-oxopropanoate



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References

- 1. chemscene.com [chemscene.com]

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